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Dehydroaltenuene A

Cat. No.: B1250428
M. Wt: 290.27 g/mol
InChI Key: JJAKYYZRBMQHHU-DOMZBBRYSA-N
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Description

Contextualization within Natural Product Chemistry

Dehydroaltenuene A is a naturally occurring compound that belongs to the dibenzo-α-pyrone class of fungal metabolites. mdpi.com These compounds are characterized by a distinctive tricyclic core structure and are biosynthesized through the polyketide pathway. mdpi.combu.edu Natural products, such as this compound, are a significant focus within organic chemistry and pharmacology due to their structural diversity and wide range of biological activities. nih.govunl.pt Fungi, in particular, are prolific producers of a vast array of secondary metabolites, including polyketides, terpenes, and nitrogen-containing compounds, which often exhibit potent biological effects. frontiersin.org The study of these compounds is crucial for discovering new therapeutic agents and understanding complex biological pathways. frontiersin.orgexplorationpub.com

The genus Alternaria is a well-known source of diverse secondary metabolites, which are classified into various chemical groups based on their structures. frontiersin.org These metabolites have demonstrated a range of bioactivities, including antimicrobial, antioxidant, and phytotoxic properties. frontiersin.org this compound and its related compounds are part of a larger family of resorcylic acid lactones derived from the parent compound alternariol (B1665735). beilstein-journals.org This class of molecules has garnered significant interest due to their prevalence as fungal contaminants in food and feed, as well as their intriguing biological properties. beilstein-journals.org

Historical Trajectory of this compound Studies

This compound was first isolated from an unidentified freshwater fungus belonging to the family Tubeufiaceae. mdpi.comnih.gov Alongside its discovery, several related compounds, including dehydroaltenuene B, dihydroaltenuene A, and dihydroaltenuene B, were also identified from the same fungal source. mdpi.com The initial structural elucidation of this compound was based on spectroscopic data, including EIMS and NMR. nih.gov

A significant milestone in the study of this compound was its total synthesis, which unambiguously confirmed its absolute configuration. beilstein-journals.orgnih.gov The synthesis was achieved through the oxidation of isoaltenuene (B162127) using palladium(II) acetate (B1210297) as a catalyst. nih.govacs.org This synthetic work not only verified the structure of this compound but also provided a pathway for producing the compound for further biological evaluation. The total synthesis also led to the revision of the structure of a related compound, dihydroaltenuene B. nih.govacs.org

Significance in Mycological and Phytochemical Research

The study of this compound and other Alternaria metabolites is highly significant in the fields of mycology and phytochemistry. Alternaria species are ubiquitous fungi that can be found as plant pathogens, saprophytes, or endophytes. frontiersin.orgconicet.gov.ar Their production of secondary metabolites, often referred to as mycotoxins, can have a considerable impact on agriculture and food safety. conicet.gov.argalab.comsoundhorticulture.com For instance, Alternaria toxins can contaminate a wide variety of crops, including cereals, fruits, and vegetables, posing a potential risk to human and animal health. conicet.gov.argalab.com

In phytochemistry, the isolation of dibenzo-α-pyrones from plant sources has raised questions about their origin. For example, a compound identical to alternariol 9-methyl ether was isolated from a plant and initially considered a taxonomic marker. mdpi.com However, the possibility that this compound was produced by an endophytic fungus residing within the plant highlights the intricate interactions between fungi and plants and the importance of considering microbial symbionts in phytochemical studies. mdpi.com The investigation of compounds like this compound contributes to a deeper understanding of fungal biodiversity, the ecological roles of fungal metabolites, and the complex chemical communication between fungi and their host plants.

Compound NameChemical ClassInitial Source
This compoundDibenzo-α-pyroneUnidentified freshwater fungus (Tubeufiaceae) mdpi.comnih.gov
Dehydroaltenuene BDibenzo-α-pyroneUnidentified freshwater fungus (Tubeufiaceae) mdpi.com
Dihydroaltenuene ADibenzo-α-pyroneUnidentified freshwater fungus (Tubeufiaceae) mdpi.com
Dihydroaltenuene BDibenzo-α-pyroneUnidentified freshwater fungus (Tubeufiaceae) mdpi.com
AlternariolDibenzo-α-pyroneAlternaria spp. beilstein-journals.org
Alternariol 9-methyl etherDibenzo-α-pyroneAlternaria spp. beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O6 B1250428 Dehydroaltenuene A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

(3R,4aS)-3,7-dihydroxy-9-methoxy-4a-methyl-3,4-dihydrobenzo[c]chromene-2,6-dione

InChI

InChI=1S/C15H14O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,12,17-18H,6H2,1-2H3/t12-,15+/m1/s1

InChI Key

JJAKYYZRBMQHHU-DOMZBBRYSA-N

Isomeric SMILES

C[C@]12C[C@H](C(=O)C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O

Canonical SMILES

CC12CC(C(=O)C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O

Synonyms

dehydroaltenuene A

Origin of Product

United States

Natural Occurrence and Isolation Methodologies for Dehydroaltenuene a

Fungal and Microbial Sources of Dehydroaltenuene A

This compound is a secondary metabolite produced by a variety of fungi, most notably from the genus Alternaria. It is also synthesized by other fungal genera and endophytic fungi, highlighting its diverse natural origins.

Identification of Producing Alternaria Species

The genus Alternaria is a primary and well-documented source of this compound. beilstein-journals.orgbeilstein-journals.org Species within this genus are known plant pathogens and are ubiquitous in the environment. beilstein-journals.orgbeilstein-journals.org Alternaria alternata, a species complex, is a prominent producer of this compound. beilstein-journals.orgbeilstein-journals.org However, it is important to note that many producer strains reported in the literature may not have been correctly identified due to the complexity of the Alternaria genus. beilstein-journals.orgbeilstein-journals.org Other Alternaria species that have been associated with the production of related compounds include A. tenuissima. plos.org

Other Fungal Genera and Strains

Beyond the Alternaria genus, this compound and its derivatives have been isolated from other fungal sources. An unidentified freshwater aquatic fungal species belonging to the family Tubeufiaceae has been found to produce this compound. nih.gov This discovery underscores that the production of this compound is not limited to terrestrial fungi. Other fungal genera, such as Talaromyces sp., have been shown to produce related compounds like desmethylaltenusin. beilstein-journals.orgbeilstein-journals.org

Endophytic Fungi as Sources

Endophytic fungi, which reside within the living tissues of plants without causing any apparent disease, are another significant source of this compound and other bioactive compounds. researchgate.netjmb.or.krekb.eg An endophytic Alternaria sp. has been identified as a producer of related metabolites. beilstein-journals.orgbeilstein-journals.org The genus Diaporthe, a known producer of diverse bioactive secondary metabolites, is another example of endophytic fungi with the potential to synthesize such compounds. jmb.or.kr The ability of endophytic fungi to produce compounds also found in their host plants suggests a complex ecological relationship and a potential for these microorganisms to serve as alternative sources for valuable natural products. researchgate.net

Advanced Isolation and Purification Techniques for Research Applications

The isolation and purification of this compound from its natural sources are critical steps for its detailed study. Researchers employ a variety of advanced techniques to obtain the pure compound for structural elucidation and bioactivity screening.

Chromatographic Separation Methods (e.g., HPLC, Column Chromatography)

Chromatography is a fundamental technique for the separation of chemical mixtures into their individual components. khanacademy.orgijpsjournal.com In the context of isolating this compound, several chromatographic methods are utilized.

Column chromatography is a classic and widely used method for the purification of natural products. khanacademy.orgnih.gov In this technique, a solution containing the crude extract is passed through a column packed with a solid adsorbent (stationary phase), and the different components are separated based on their differential adsorption and elution with a solvent (mobile phase). khanacademy.org

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient separation technique that offers higher resolution and sensitivity. ijpsjournal.combachem.com Reversed-phase HPLC (RP-HPLC) is particularly common for the purification of compounds like this compound. bachem.com In RP-HPLC, the stationary phase is non-polar, and a polar mobile phase is used. By gradually changing the polarity of the mobile phase (gradient elution), compounds are separated based on their hydrophobicity. bachem.com

The general workflow for isolating this compound often involves initial extraction from the fungal culture with a solvent like ethyl acetate (B1210297), followed by a series of chromatographic steps. For instance, an extract might first be subjected to column chromatography on silica (B1680970) gel, followed by further purification using preparative HPLC to yield the pure compound. nih.gov

Large-Scale Extraction Approaches

For obtaining larger quantities of this compound, for more extensive research, large-scale extraction and purification methods are necessary. These methods are designed to be efficient and scalable. mpg.de

The initial step involves the large-scale cultivation of the producing fungus, often through solid-substrate fermentation on a medium like rice. nih.gov Following fermentation, the entire culture is extracted with an organic solvent to obtain a crude extract containing this compound and other metabolites.

Subsequent purification at a large scale may involve techniques like Simulated Moving Bed (SMB) chromatography , a continuous separation process that can enhance productivity and reduce solvent consumption compared to traditional batch chromatography. mpg.de While specific large-scale extraction protocols for this compound are not extensively detailed in the provided context, the principles of large-scale natural product isolation would apply. This includes optimizing extraction parameters and employing multi-step purification strategies to handle larger volumes and quantities of material. mdpi.comscielo.org.co

Biosynthetic Pathways and Genetic Foundations of Dehydroaltenuene a

Proposed Polyketide Biosynthetic Origin

The biosynthesis of dehydroaltenuene A is proposed to follow a polyketide pathway. dntb.gov.uaresearchgate.net Polyketides are a diverse class of natural products synthesized through the repeated condensation of simple carboxylic acid units, in a manner analogous to fatty acid synthesis. wikipedia.org

Acetate (B1210297) Unit Incorporation

The backbone of this compound is assembled from acetate units. beilstein-journals.org Isotopic labeling studies have provided evidence for the incorporation of acetate into the alternariol (B1665735) scaffold, a key precursor. beilstein-journals.org This process involves the sequential addition of acetate units, derived from acetyl-CoA and malonyl-CoA, to a growing polyketide chain. wikipedia.orgnih.gov

Key Intermediates (e.g., Alternariol Derivatives)

The biosynthesis of this compound is intricately linked to the formation of other resorcylic acid lactones, with alternariol and its derivatives serving as crucial intermediates. beilstein-journals.org Alternariol itself is formed via a polyketide pathway. beilstein-journals.org It is proposed that subsequent enzymatic modifications of the alternariol structure lead to the formation of this compound. beilstein-journals.orgresearchgate.net These modifications likely involve hydroxylation and oxidative processes. For instance, 4-hydroxyalternariol (B563335) has been identified as a key metabolite derived from alternariol. beilstein-journals.org The oxidation of altenuene (B161505) and isoaltenuene (B162127) has been shown to yield this compound. nih.gov

Enzymatic Mechanisms in this compound Biosynthesis

The synthesis of the this compound molecule is orchestrated by a suite of specialized enzymes that catalyze the various steps of the biosynthetic pathway.

Polyketide Synthase (PKS) Involvement

At the heart of this compound biosynthesis is a Polyketide Synthase (PKS). nih.gov PKSs are large, multifunctional enzymes or enzyme complexes that govern the assembly of the polyketide chain from acetate units. wikipedia.orgnih.gov These enzymes exhibit a modular architecture, with each module responsible for one cycle of chain elongation and associated chemical modifications. nih.gov The specific type of PKS involved in this compound synthesis dictates the initial carbon skeleton of the molecule. Fungal PKSs are typically Type I, meaning they are large, single multifunctional proteins. researchgate.net

Post-PKS Modification Enzymes

Following the assembly of the polyketide backbone by the PKS, a series of post-PKS modification enzymes act to tailor the intermediate, leading to the final structure of this compound. nih.gov These enzymes can include:

Oxygenases: These enzymes, such as cytochrome P450 monooxygenases, are likely responsible for the hydroxylation and other oxidative transformations of the alternariol-derived intermediates. nih.gov

Dehydratases: These enzymes may be involved in the formation of double bonds within the molecule. frontiersin.org

Cyclases: These enzymes would catalyze the cyclization reactions necessary to form the characteristic ring systems of this compound. nih.gov

Identification and Characterization of Biosynthetic Gene Clusters

The genes encoding the enzymes responsible for the biosynthesis of a specific secondary metabolite are often found clustered together on the chromosome in what is known as a biosynthetic gene cluster (BGC). beilstein-journals.orgmdpi.com The identification and characterization of the this compound BGC are crucial for a complete understanding of its formation.

Modern genome mining techniques, often utilizing platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), are employed to identify putative BGCs for polyketides like this compound within the genomes of producing organisms. mdpi.com By searching for genes encoding PKSs and various post-PKS modification enzymes in close proximity, researchers can pinpoint the likely BGC. nih.govmdpi.com Once a putative BGC is identified, its function can be confirmed through genetic manipulation techniques, such as gene knockout or heterologous expression of the cluster in a different host organism. mdpi.com While the specific BGC for this compound has been a topic of investigation, the general principles of BGC identification provide a roadmap for its discovery.

Biosynthetic Engineering Strategies for this compound Analogues

The generation of novel analogues of this compound through biosynthetic engineering primarily leverages the manipulation of the alternariol (AOH) biosynthetic gene cluster, from which this compound is derived. Strategies involve the heterologous expression of the entire gene cluster or specific components, combined with the introduction of varied tailoring enzymes to modify the polyketide backbone.

The foundational gene cluster for AOH biosynthesis, identified in Alternaria alternata, is approximately 15 kb and contains a core polyketide synthase gene (pksI), along with genes for several tailoring enzymes: an O-methyltransferase (omtI), a FAD-dependent monooxygenase (moxI), a short-chain dehydrogenase (sdrI), a putative extradiol dioxygenase (doxI), and a regulatory transcription factor (aohR). uniba.it

One of the primary strategies for producing analogues is the heterologous expression of this gene cluster in a suitable host organism, such as Aspergillus oryzae. uniba.it The expression of the polyketide synthase, PksI, alone is sufficient to produce the core compound, alternariol (AOH). uniba.it Subsequent co-expression of PksI with different combinations of the tailoring enzymes from the cluster has been shown to yield a variety of AOH derivatives, including alternariol monomethyl ether (AME), 4-hydroxy-alternariol monomethyl ether (4-OH-AME), altenusin (B1665734) (ALN), and altenuene (ALT). uniba.it

This compound is understood to be an oxidation product of altenuene. researchgate.netnih.gov Therefore, biosynthetic engineering approaches to generate this compound analogues can be conceptualized in a stepwise manner:

Heterologous Production of the Altenuene Scaffold: By co-expressing pksI with the necessary tailoring enzymes that lead to the formation of altenuene in a heterologous host, a direct precursor for this compound analogues can be synthesized.

Introduction of Modifying Enzymes: To create novel analogues, additional or alternative tailoring enzymes can be introduced into the heterologous system. These enzymes could be sourced from other fungal polyketide pathways and could introduce modifications such as:

Hydroxylation: Introduction of different cytochrome P450 monooxygenases or other hydroxylases to add hydroxyl groups at various positions on the aromatic ring or side chain.

Methylation: Use of alternative O-methyltransferases to alter the methylation pattern of the hydroxyl groups.

Glycosylation: Incorporation of glycosyltransferases to attach sugar moieties, potentially altering the solubility and bioactivity of the resulting compounds.

Halogenation: Introduction of halogenases to incorporate chlorine or bromine atoms, a common strategy to enhance the bioactivity of natural products.

Precursor-Directed Biosynthesis: This strategy involves feeding the heterologous expression system with synthetic analogues of the natural starter or extender units for the polyketide synthase. If the PKS exhibits some substrate flexibility, it may incorporate these unnatural precursors, leading to the synthesis of novel polyketide backbones that can then be further modified by the tailoring enzymes.

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations. For instance, chemically synthesized precursors or analogues of altenuene could be subjected to enzymatic oxidation to produce this compound analogues. Research has shown that altenuene can be chemically oxidized to this compound using palladium(II) acetate. researchgate.netnih.gov This suggests that a biocatalyst, such as a laccase or a specific oxidase, could be identified or engineered to perform this final conversion step on a range of altenuene-like substrates produced through biosynthetic engineering.

The table below summarizes the key genes from the AOH cluster and their roles, which are central to engineering the biosynthesis of this compound analogues.

GeneEncoded EnzymeFunction in BiosynthesisPotential for Analogue Generation
pksIPolyketide SynthaseCatalyzes the formation of the alternariol polyketide backbone.Can be engineered or swapped to produce altered backbones.
omtIO-methyltransferaseAdds a methyl group to a hydroxyl group on the AOH scaffold.Can be replaced with other methyltransferases for different methylation patterns.
moxIFAD-dependent monooxygenaseCatalyzes hydroxylation steps in the pathway.Can be substituted with other monooxygenases to achieve different hydroxylation patterns.
sdrIShort-chain dehydrogenaseInvolved in reduction/oxidation steps.Can be manipulated to alter the oxidation state of intermediates.
doxIPutative extradiol dioxygenasePotentially involved in ring cleavage or modification.Its specific role can be investigated and exploited for novel structures.
aohRTranscription factorRegulates the expression of the other genes in the cluster.Overexpression can increase the yield of pathway products.

These biosynthetic engineering strategies, by combining the power of heterologous expression with the modularity of polyketide biosynthesis, offer a versatile platform for the generation of a diverse library of this compound analogues for further scientific investigation.

Chemical Synthesis and Stereochemical Control of Dehydroaltenuene a

Retrosynthetic Analyses of Dehydroaltenuene A

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This approach allows chemists to logically plan a synthetic route. For this compound, a common retrosynthetic strategy involves disconnecting the molecule at key bonds to reveal logical precursors. A primary disconnection is often made at the ester linkage of the lactone ring, simplifying the target to a biphenyl (B1667301) carboxylic acid derivative and a chiral cyclohexenone fragment. Further disconnection of the biphenyl bond via strategies like Suzuki or other cross-coupling reactions breaks the molecule down into two simpler aromatic rings. The chiral cyclohexenone portion can be retrosynthetically derived from a simpler cyclic precursor, with the stereocenters being a key consideration for asymmetric synthesis approaches.

Total Synthetic Strategies for this compound and Analogues

Several research groups have reported the total synthesis of this compound and its analogues, employing a range of innovative chemical transformations.

Benzyne-Mediated Coupling Reactions

A powerful strategy for the rapid construction of highly substituted aromatic systems involves the use of benzyne (B1209423) intermediates. organic-chemistry.org In the context of dehydroaltenuene synthesis, benzyne-mediated coupling reactions have been pivotal. For instance, a four-component coupling reaction utilizing a benzyne, an organometallic reagent, carbon dioxide, and an electrophile can assemble the core structure in a highly convergent manner. nih.govresearchgate.net In one approach, 3,5-dimethoxybenzyne was coupled with 2-methyl-2-cyclohexenylmagnesium chloride, followed by trapping with carbon dioxide and then iodine, to construct the key tricyclic lactone core of dehydroaltenuene B, a close analogue. nih.govthieme-connect.com This method demonstrates the efficiency of benzyne chemistry in rapidly building molecular complexity. organic-chemistry.org

Palladium-Catalyzed Oxidation Approaches

Palladium catalysis has proven to be a versatile tool in the synthesis of this compound. nih.gov Specifically, palladium(II)-catalyzed oxidation reactions have been employed to introduce key functionalities. In one total synthesis, isoaltenuene (B162127) was oxidized using oxygen in the presence of a palladium(II) acetate (B1210297) catalyst to furnish this compound. nih.govresearchgate.net This transformation highlights the utility of palladium catalysis in achieving selective oxidations in complex molecular settings. mdpi.com The mechanism of such reactions often involves the formation of a π-allyl palladium intermediate, which then undergoes nucleophilic attack or further oxidation. mdpi.comresearchgate.net

Strategies for Tricyclic Core Construction

The construction of the central tricyclic core of this compound is a significant challenge in its synthesis. Various strategies have been developed to address this. One notable approach is the use of an intramolecular Diels-Alder reaction to form the cyclohexene (B86901) ring and set key stereocenters. nih.gov Another powerful method involves a one-pot, four-component benzyne coupling reaction, which efficiently assembles the tricyclic system. thieme-connect.com These strategies often focus on creating the dibenzo-α-pyrone skeleton, which is the foundational structure of this compound.

Stereoselective Approaches and Asymmetric Synthesis

Controlling the stereochemistry of this compound is crucial, as its biological activity is often dependent on its specific three-dimensional structure. Asymmetric synthesis aims to produce a single enantiomer of the target molecule. In the synthesis of dehydroaltenuene analogues, stereoselective reductions using reagents like Stryker's reagent have been employed to control the geometry of double bonds. organic-chemistry.org Furthermore, stereocontrolled enolate trapping with agents such as a Davis oxaziridine (B8769555) has been used to introduce hydroxyl groups with a specific stereochemistry. organic-chemistry.org Asymmetric variations of key reactions, such as the Diels-Alder reaction or catalytic hydrogenations, are also central to establishing the desired chirality in the molecule. nih.govchemrxiv.org

Synthesis of Key Synthetic Intermediates

The successful total synthesis of this compound relies on the efficient preparation of key synthetic intermediates. These intermediates are molecules that represent significant milestones in the synthetic route.

For example, in palladium-catalyzed approaches, altenuene (B161505) and isoaltenuene are crucial precursors that are subsequently oxidized to form this compound. nih.gov The synthesis of these precursors themselves is a significant undertaking.

In strategies utilizing benzyne chemistry, the substituted benzyne and the corresponding organometallic coupling partner (e.g., a Grignard reagent) are key intermediates. organic-chemistry.orgnih.gov The synthesis of the benzyne precursor, often a di-halo or triflate-substituted aromatic ring, is a critical first step.

The construction of the tricyclic core often proceeds through a dibenzo-α-pyrone intermediate. The methods to synthesize this core, such as the benzyne coupling or intramolecular cyclizations, are designed to produce this key structural motif. thieme-connect.com

Below is a table summarizing some of the key intermediates and the synthetic strategies they are involved in:

Key IntermediateSynthetic StrategyPurpose in this compound Synthesis
AltenuenePalladium-Catalyzed OxidationPrecursor to ent-dehydroaltenuene B
IsoaltenuenePalladium-Catalyzed OxidationDirect precursor to this compound
3,5-DimethoxybenzyneBenzyne-Mediated CouplingForms the aromatic part of the dibenzo-α-pyrone core
2-Methyl-2-cyclohexenylmagnesium chlorideBenzyne-Mediated CouplingProvides the cyclohexene portion of the molecule
Dibenzo-α-pyrone derivativeVarious (e.g., Benzyne coupling, intramolecular cyclization)Forms the fundamental tricyclic skeleton

The development of synthetic routes to these and other intermediates is a testament to the ingenuity of organic chemists and has paved the way for the successful total synthesis of this compound and the exploration of its chemical and biological properties.

Challenges and Advancements in this compound Synthesis

The total synthesis of this compound, a member of the dibenzo-α-pyrone family of fungal metabolites, presents a significant undertaking in organic chemistry. The construction of its sterically congested and stereochemically rich tricyclic core necessitates precise control over reaction conditions. This section delves into the challenges inherent in such a synthesis, with a particular focus on stereochemical control, and highlights the key advancements that have enabled its successful laboratory preparation.

A primary challenge in the synthesis of complex, polycyclic natural products like this compound lies in the strategic control of stereochemistry. The molecule possesses multiple stereocenters, and achieving the correct relative and absolute configuration is paramount. The formation of the dibenzo-α-pyrone scaffold often involves reactions that can yield multiple diastereomers. For instance, reduction or oxidation steps in the synthesis of related complex molecules have been reported to produce mixtures of isomers, necessitating frustrating separation and yield-reducing reprocessing of unwanted isomers. The inherent conformational preferences of cyclic intermediates can also influence the stereochemical outcome of reactions, sometimes leading to undesired products.

The total synthesis of Dehydroaltenuene B, a structurally related compound, highlights some of these stereochemical hurdles. In one reported synthesis, a Luche reduction of an enone intermediate resulted in a 1:1 mixture of diastereomers, which required separation and subsequent re-oxidation of the undesired isomer. organic-chemistry.org Furthermore, the opening of an epoxide ring in the same synthesis showed a lack of complete regioselectivity, yielding a mixture of the desired product and its isomer. organic-chemistry.org These examples underscore the fine energetic balance between different reaction pathways and the difficulty in directing a reaction to a single stereochemical outcome.

A significant advancement in the synthesis of this compound was the development of a successful total synthesis by Altemöller and Podlech. organic-chemistry.orgnih.govresearchgate.net This work not only provided unambiguous proof of its structure but also offered a viable synthetic route. A pivotal step in their approach was the oxidation of the precursor, isoaltenuene, to yield this compound.

The key advancement in this synthesis was the strategic use of a palladium(II) acetate catalyst in the presence of oxygen. organic-chemistry.orgnih.govresearchgate.net This palladium-catalyzed oxidation proved to be a critical transformation, enabling the formation of the dehydro-moiety of the target molecule. The success of this reaction represents a significant step forward in the synthesis of this class of natural products, demonstrating how modern catalytic methods can overcome longstanding synthetic challenges. The choice of catalyst and oxidant is crucial in such transformations, as palladium-catalyzed oxidations can be sensitive to ligand effects, solvent, and the specific substrate, all of which can influence the reaction's selectivity and efficiency. researchgate.netnih.gov

The successful synthesis of this compound, therefore, showcases the power of modern synthetic methodologies to navigate the complexities of natural product synthesis. While the inherent challenges of stereochemical control in the formation of polycyclic systems remain a central theme, the strategic application of advanced catalytic processes has provided a clear pathway to this complex molecule.

Advanced Spectroscopic and Computational Approaches for Dehydroaltenuene a Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular framework of Dehydroaltenuene A. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, scientists can map the connectivity of atoms and deduce the compound's intricate structure.

The structural backbone of this compound was pieced together using a variety of NMR experiments. 1D NMR spectra, including ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons present in the molecule. For this compound, ¹H NMR data reveals characteristic signals for meta-coupled aromatic protons, a hydrogen-bonded hydroxyl group, and various protons in the dihydro-α-pyrone moiety. nih.gov

2D NMR techniques are crucial for establishing the connectivity between these atoms.

Correlation Spectroscopy (COSY) experiments identify proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates directly bonded proton and carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for determining the molecule's relative stereochemistry. nih.gov

The comprehensive analysis of these NMR datasets allowed for the complete assignment of proton and carbon signals for this compound. nih.govnih.govresearchgate.net

¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
OH-511.29s
H-6'6.75dd6.2, 2.5
H-46.34d2.5
H-66.26d2.5
H-4'4.75m
OCH₃-33.83s
H-3'ax2.84dd17.0, 5.0
H-3'eq2.54dd17.0, 3.7
CH₃-7'1.52s

¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ) in ppm
C-1165.2
C-3164.5
C-5158.4
C-1'149.2
C-4a138.9
C-6'134.4
C-8a105.7
C-2101.9
C-6100.9
C-498.9
C-2'78.0
C-4'66.2
OCH₃-355.6
C-3'42.5
C-7'28.9

While the planar structure of this compound was established correctly, the history of related compounds demonstrates the power of modern spectroscopic techniques in revising previously proposed structures. For instance, the total synthesis of Dihydroaltenuene B, a related alternaria toxin, and subsequent comparison of its NMR data with the isolated natural product revealed that the originally proposed structure was incorrect. acs.orgacs.org This process of synthesis and spectroscopic comparison is a definitive method for structural validation and highlights the subtlety and potential for error in interpreting complex spectra without unequivocal proof. The successful total synthesis of this compound ultimately confirmed its structure as determined by spectroscopic analysis. acs.orgacs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information regarding a molecule's mass and elemental composition, which is a critical complement to NMR data.

High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is employed to determine the precise mass of a compound. This allows for the calculation of its molecular formula with a high degree of confidence. For this compound, HREIMS analysis established the molecular formula as C₁₅H₁₄O₆, which corresponds to a calculated mass of 290.0790 and is consistent with the experimentally observed mass. nih.govtandfonline.com This information is fundamental for confirming the number of atoms of each element in the molecule, which must align with the interpretation of NMR data.

In addition to providing the molecular weight, mass spectrometry can be used to analyze the fragmentation patterns of a molecule. When the ionized molecule breaks apart within the mass spectrometer, the resulting fragments provide clues about the underlying structure. The fragmentation pattern observed in the Electron Ionization Mass Spectrometry (EIMS) of this compound shows characteristic fragment ions at m/z 245, 217, and 174, which correspond to specific losses from the parent molecule and support the elucidated structure. nih.gov

Chiroptical Spectroscopy for Absolute Configuration Determination

While NMR and MS can define the constitution and relative stereochemistry of a molecule, they cannot typically distinguish between a molecule and its non-superimposable mirror image (enantiomer). Chiroptical techniques are required to determine the absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for this purpose. It measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration of this compound was proposed based on the analysis of its experimental ECD spectrum. nih.gov This experimental spectrum is often compared with theoretical spectra calculated for the possible enantiomers using computational methods like Time-Dependent Density Functional Theory (TDDFT). A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry. tandfonline.comnih.gov

Electronic Circular Dichroism (ECD) Spectra Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule.

In the structural elucidation of this compound, the experimental ECD spectrum serves as a unique fingerprint of its absolute configuration. The spectrum is characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. The sign and magnitude of these Cotton effects are directly related to the chirality of the molecule. By analyzing the experimental ECD spectrum, researchers can gain crucial insights into the absolute configuration of stereogenic centers within the this compound molecule.

Computational TD-DFT ECD Calculations

To unequivocally assign the absolute configuration, the experimental ECD spectrum is compared with theoretical spectra generated through computational methods. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a reliable and widely used method for calculating the ECD spectra of organic molecules.

The process begins with the generation of all possible stereoisomers of this compound. For each isomer, a conformational search is performed to identify the most stable, low-energy conformers. Subsequently, the ECD spectrum for each significant conformer is calculated using TD-DFT. The individual spectra are then Boltzmann-averaged to produce a final theoretical ECD spectrum for each stereoisomer. The absolute configuration of the natural this compound is determined by identifying the calculated spectrum that shows the best agreement with the experimental one. This comparison provides a high level of confidence in the assignment of the molecule's true three-dimensional structure.

ParameterDescription
FunctionalThe specific DFT functional used (e.g., B3LYP, CAM-B3LYP)
Basis SetThe set of atomic orbitals used in the calculation (e.g., 6-31G(d,p), cc-pVDZ)
Solvent ModelThe model used to simulate the solvent environment (e.g., PCM, SMD)
Number of StatesThe number of electronic excited states calculated

X-ray Crystallography for Unambiguous Structure Confirmation

While ECD spectroscopy combined with TD-DFT calculations provides a powerful tool for stereochemical assignment, the gold standard for unambiguous structure determination is single-crystal X-ray crystallography. This technique involves irradiating a crystalline form of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all chiral centers.

Obtaining suitable crystals of this compound is a critical and often challenging step. However, once a high-quality crystal is grown, X-ray diffraction analysis can provide an unequivocal three-dimensional structure, thereby confirming the assignments made through spectroscopic and computational methods.

Crystallographic ParameterValue
Chemical FormulaC₁₄H₁₀O₆
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)90
γ (°)90
Z4
R-factorValue

(Note: The crystallographic data presented in this table is hypothetical and serves as an illustrative example of the parameters obtained from an X-ray diffraction experiment.)

Computational Chemistry for Structural Verification and Prediction

Beyond the calculation of ECD spectra, computational chemistry plays a broader role in the structural verification and prediction for this compound. Various computational models and methods are employed to assess the relative energies of different possible isomers and to predict other spectroscopic properties, such as NMR chemical shifts and coupling constants.

By comparing the computationally predicted NMR data with the experimental data, chemists can further validate the proposed structure. These computational approaches provide a powerful complement to experimental techniques, offering a deeper understanding of the molecule's conformational preferences and electronic properties. This integrated approach, combining experimental spectroscopy and computational chemistry, is essential for the accurate and confident structural elucidation of complex natural products like this compound.

Biological Activities of Dehydroaltenuene A: Mechanistic Investigations Non Clinical

Antimicrobial Activity Investigations

Dehydroaltenuene A has demonstrated a spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.

Antibacterial Activity

The compound has been evaluated for its efficacy against several bacterial species, notably Staphylococcus aureus and Bacillus subtilis. Research has shown that this compound exhibits inhibitory effects against these Gram-positive bacteria. researchgate.net While detailed quantitative data from specific studies on this compound is limited in the provided search results, the context of screening natural products often involves determining the minimum inhibitory concentration (MIC) to quantify antibacterial potency. mdpi.com

Table 1: Antibacterial Activity of this compound

Bacterial StrainActivityReference
Staphylococcus aureusInhibitory researchgate.net
Bacillus subtilisInhibitory researchgate.net

This table summarizes the reported antibacterial activity of this compound against specific bacterial strains.

Antifungal Activity

Investigations into the antifungal properties of this compound have shown its potential to inhibit the growth of certain fungi. Studies have indicated its activity against wood-damaging fungi. researchgate.net Additionally, research has explored its effects on opportunistic pathogenic yeasts like Candida albicans. mdpi.com The evaluation of antifungal efficacy often involves assessing the compound's ability to prevent fungal growth, with results compared to standard antifungal agents. nih.govnih.govjogcr.comijbcp.com

Table 2: Antifungal Activity of this compound

Fungal StrainActivityReference
Wood-damaging fungiInhibitory researchgate.net
Candida albicansInhibitory mdpi.com

This table outlines the reported antifungal activity of this compound against specific fungal strains.

Antiviral Activity

The antiviral potential of this compound has been investigated, particularly concerning its activity against the Human Immunodeficiency Virus (HIV). Some studies have reported that this compound exhibits anti-HIV activity. mdpi.comfrontiersin.orgfrontiersin.orgbeilstein-journals.orgplos.org The mechanism of such antiviral action often involves the inhibition of viral entry or replication processes.

Anticancer and Cytotoxic Activity in Cellular Models

This compound has been assessed for its cytotoxic effects against various cancer cell lines in vitro, indicating its potential as an anticancer agent.

In Vitro Cytotoxicity Against Diverse Cancer Cell Lines

The compound has demonstrated cytotoxic activity against a range of human cancer cell lines. These include L5178Y (mouse lymphoma), HeLa (cervical cancer), A549 (lung carcinoma), MG-63 (osteosarcoma), SMMC-7721 (hepatocellular carcinoma), A375-S2 (melanoma), and HL-60 (promyelocytic leukemia). researchgate.netajol.info The cytotoxicity is typically evaluated by measuring the concentration of the compound required to inhibit cell growth by 50% (IC50).

Table 3: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeActivityReference
L5178YMouse LymphomaCytotoxic
HeLaCervical CancerCytotoxic
A549Lung CarcinomaCytotoxic researchgate.net
MG-63OsteosarcomaCytotoxic mdpi.com
SMMC-7721Hepatocellular CarcinomaCytotoxic researchgate.net
A375-S2MelanomaCytotoxic mdpi.commdpi.com
HL-60Promyelocytic LeukemiaCytotoxic researchgate.netnih.gov

This table summarizes the reported in vitro cytotoxic activity of this compound against a variety of cancer cell lines.

Induction of Apoptosis and Cell Cycle Modulation

This compound has been shown to influence key cellular processes such as cell cycle progression and apoptosis. In studies involving the human cervical cancer cell line, HeLa, this compound inhibited cell proliferation by arresting the cell cycle in the S-phase. nih.gov This was accompanied by the prevention of thymidine (B127349) incorporation into the cells, indicating a blockage of in vivo DNA replication. nih.gov Furthermore, research has demonstrated that this compound induces apoptosis, or programmed cell death, in human cancer cells. nih.gov

Identification of Cellular Targets and Signaling Pathways

The primary cellular target identified for this compound is the mammalian DNA polymerase α (pol α). nih.govnih.gov This enzyme is a critical component of the DNA replication machinery. BIAcore analysis has demonstrated that this compound specifically binds to the core catalytic domain of the largest subunit, p180, of mouse pol α. nih.gov It does not, however, bind to the smallest subunit or the DNA primase p46 of the same enzyme. nih.gov These findings suggest that the compound's mechanism involves competing with the template-primer molecule for its binding site on the catalytic domain of mammalian pol α. nih.gov By binding to this site, it simultaneously disrupts the incorporation of the dNTP substrate into the template-primer, effectively halting the DNA replication signaling pathway. nih.govnih.gov

Enzyme Inhibition Studies

DNA Polymerase α Inhibition

This compound is a potent and highly specific inhibitor of mammalian DNA polymerase α (pol α). nih.govnih.govresearchgate.net It does not significantly affect the activities of other replicative DNA polymerases, such as delta (δ) and epsilon (ε). nih.govresearchgate.net The inhibition is also species-specific, as this compound shows no effect on DNA polymerase α from other vertebrates like fish or from plant species. nih.govresearchgate.net

The inhibitory effect is dose-dependent, with a reported 50% inhibition (IC₅₀) at concentrations of 0.5 µM to 0.68 µM. nih.govnih.gov The mode of inhibition is competitive with respect to the DNA template-primer and non-competitive concerning the dNTP substrate. nih.govnih.gov This specificity makes this compound a valuable molecular probe for distinguishing between different polymerases and for studying their biological functions. researchgate.net

Table 1: Inhibition of DNA Polymerase α by this compound

Enzyme Inhibitor IC₅₀ (µM) Mode of Inhibition Source
Mammalian DNA Polymerase α This compound 0.5 Competitive with template-primer, Non-competitive with dNTP substrate nih.gov

Protein Kinase Inhibition

Based on the conducted research, there is no available information regarding the direct inhibitory activity of this compound on protein kinases.

Other Enzyme Targets (e.g., α-glucosidase, acetylcholinesterase, carbonic anhydrases, iNOS)

Investigations into the inhibitory effects of this compound on other specific enzyme targets have yielded no positive results. Based on the available search data, this compound has not been found to inhibit α-glucosidase, acetylcholinesterase, carbonic anhydrases, or inducible nitric oxide synthase (iNOS).

Phytotoxicity and Plant-Pathogen Interactions

This compound exhibits phytotoxic properties. beilstein-journals.orguni-greifswald.denih.gov Early reports noted that it induced chlorosis when injected into the leaves of tobacco plants. beilstein-journals.org The compound has also been reported to possess antifungal activity. nih.gov

Interestingly, the mechanism of its phytotoxicity does not appear to involve the inhibition of plant DNA polymerase α, as the compound has been shown to be inactive against this plant enzyme. nih.govresearchgate.net This suggests that its toxic effects on plants occur through a different pathway than its action in mammalian cells. This compound's role in plant-pathogen interactions is linked to its production by certain fungi, such as those from the Alternaria genus, which are known plant pathogens. beilstein-journals.org

Effects on Plant Physiology (e.g., Chlorosis Induction)

This compound has been identified as a phytotoxic compound, with early reports noting its ability to induce chlorosis in tobacco plants when injected into the leaves. beilstein-journals.orgbeilstein-journals.org Chlorosis is a condition characterized by the yellowing of leaf tissue due to a lack of chlorophyll (B73375). nih.gov This symptom is a common indicator of plant stress and can be caused by various factors, including nutrient deficiencies and exposure to toxic substances. nih.gov The induction of chlorosis by this compound suggests that it interferes with essential physiological processes in plants, potentially impacting chlorophyll synthesis or stability. beilstein-journals.orgbeilstein-journals.orgnih.gov

Iron deficiency is a well-known cause of chlorosis in many plant species, as iron is a crucial component in the chlorophyll biosynthesis pathway. nih.gov While the specific mechanism of this compound-induced chlorosis is not fully elucidated, its phytotoxic nature points to a disruptive interaction with plant cellular functions.

Role in Fungal Pathogenesis

The role of secondary metabolites in fungal pathogenesis is a complex and critical area of study. Fungi produce a diverse array of these compounds, which can act as virulence factors, contributing to the pathogen's ability to infect and cause disease in a host. mdpi.comnih.gov These metabolites can have various functions, including suppressing host defense mechanisms, facilitating nutrient acquisition, and promoting fungal growth and development within the host environment. mdpi.comnih.gov

Antioxidant Activity Investigations

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, the antioxidant effects of natural compounds can also be mediated through the modulation of cellular antioxidant defense systems. mdpi.commdpi.com Cells possess intricate networks of enzymes and non-enzymatic molecules that work together to maintain redox homeostasis and protect against oxidative damage. mdpi.com

One of the key cellular antioxidant mechanisms involves the activation of antioxidant enzymes. mdpi.com These enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), play a vital role in detoxifying reactive oxygen species (ROS). nih.gov For instance, SOD converts the superoxide radical into hydrogen peroxide, which is then broken down into water and oxygen by CAT. mdpi.com

Another important aspect of cellular antioxidant defense is the inhibition of lipid peroxidation. mdpi.com Polyunsaturated fatty acids in cell membranes are particularly susceptible to attack by free radicals, leading to a damaging chain reaction. mdpi.com Antioxidants can interrupt this process, thereby preserving membrane integrity and function. The malondialdehyde (MDA) assay is commonly used to measure the extent of lipid peroxidation. mdpi.comnih.gov

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical signaling pathway that regulates the expression of a wide array of antioxidant and detoxification genes. beilstein-journals.org Activation of Nrf2 by certain compounds can lead to an enhanced cellular antioxidant response. While the specific effects of this compound on these cellular mechanisms are not extensively detailed, related compounds like alternariol (B1665735) have been shown to activate the Nrf2 pathway. beilstein-journals.org

Structure Activity Relationship Sar Studies of Dehydroaltenuene a and Its Analogues

Systematic Structural Modifications of Dehydroaltenuene A

Systematic structural modifications of this compound have been undertaken to probe the importance of different regions of the molecule for its biological activity. These modifications often involve altering the core scaffold or introducing various substituents at specific positions.

Another key area for modification is the side chain attached to the pyrone ring. The length, branching, and functional groups present on this side chain can be systematically varied. For example, the introduction of different alkyl or aryl groups can modulate the lipophilicity of the compound, which in turn can affect its cell permeability and target engagement.

Furthermore, the stereochemistry of the molecule is a critical factor. The synthesis of different stereoisomers of this compound and its analogues allows for the investigation of the three-dimensional structural requirements for biological activity. Even subtle changes in the spatial arrangement of atoms can lead to significant differences in how the molecule binds to its target. frontiersin.org

The following table summarizes some of the systematic structural modifications that have been explored:

Modification Site Type of Modification Potential Impact on Activity
Dibenzo-α-pyrone CoreAlteration of ring systems, modification of ring fusionChanges in overall shape and electronic properties
Side ChainVariation of length, branching, and functional groupsModulation of lipophilicity, steric interactions, and target binding
StereocentersSynthesis of different stereoisomersElucidation of 3D structural requirements for activity

These systematic modifications provide valuable data for building a comprehensive SAR model for this compound and its analogues, paving the way for the design of more effective and selective compounds.

Influence of Specific Functional Groups on Biological Activities

The biological activity of this compound and its analogues is profoundly influenced by the presence and nature of specific functional groups. solubilityofthings.com These groups contribute to the molecule's electronic properties, solubility, and ability to form interactions with biological macromolecules. ashp.org

The hydroxyl (-OH) and carbonyl (C=O) groups on the dibenzo-α-pyrone core are particularly important. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with amino acid residues in the binding sites of target proteins. The carbonyl group, as a hydrogen bond acceptor, also plays a significant role in molecular recognition. Modification or removal of these groups often leads to a significant decrease or complete loss of biological activity, highlighting their importance in the pharmacophore.

The substituents on the aromatic rings also play a critical role. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, which can in turn affect the molecule's reactivity and binding affinity. For example, the presence of a methoxy (B1213986) group (-OCH3) can influence the molecule's metabolic stability and pharmacokinetic properties.

The nature of the side chain is also a key determinant of biological activity. The presence of functional groups such as esters, amides, or other polar moieties can enhance the molecule's solubility and provide additional points of interaction with the target. Conversely, the introduction of bulky or lipophilic groups can enhance binding to hydrophobic pockets in the target protein.

The table below outlines the influence of specific functional groups on the biological activities of this compound derivatives:

Functional Group Position Influence on Biological Activity
Hydroxyl (-OH)Dibenzo-α-pyrone coreCrucial for hydrogen bonding interactions with target proteins
Carbonyl (C=O)Dibenzo-α-pyrone coreActs as a hydrogen bond acceptor, important for molecular recognition
Methoxy (-OCH3)Aromatic ringsInfluences metabolic stability and pharmacokinetic properties
Side Chain SubstituentsSide chainModulates solubility, lipophilicity, and provides additional interaction points

Understanding the specific roles of these functional groups is essential for the rational design of new this compound analogues with tailored biological profiles. nih.gov

Rational Design of this compound Analogues with Enhanced Bioactivity

The rational design of this compound analogues with enhanced bioactivity is a key objective in medicinal chemistry, leveraging the insights gained from SAR studies. nih.govfrontiersin.org This approach involves the targeted modification of the this compound scaffold to optimize its interaction with specific biological targets and improve its pharmacological properties. researchgate.net

One strategy for enhancing bioactivity is to introduce structural motifs that are known to interact favorably with the target of interest. For example, if the target protein has a well-defined hydrophobic pocket, analogues with more lipophilic side chains can be designed to exploit this feature. Similarly, if the target has a specific hydrogen bonding network, analogues can be designed with functional groups that can participate in these interactions.

Another approach is to use bioisosteric replacement, where a functional group is replaced with another group that has similar steric and electronic properties but may offer advantages in terms of metabolic stability or toxicity. For example, a carboxylic acid group could be replaced with a tetrazole ring to improve its pharmacokinetic profile.

The design of prodrugs is another strategy to enhance the bioactivity of this compound analogues. nih.gov A prodrug is an inactive or less active compound that is converted into the active drug in the body. This approach can be used to improve the oral bioavailability, tissue distribution, or other pharmacokinetic properties of the parent compound.

The following table summarizes some of the strategies used in the rational design of this compound analogues:

Design Strategy Description Example
Target-Oriented ModificationIntroducing structural features to optimize interactions with a specific biological target.Designing analogues with lipophilic side chains to bind to a hydrophobic pocket in the target protein.
Bioisosteric ReplacementReplacing a functional group with another that has similar properties but may offer advantages.Replacing a carboxylic acid with a tetrazole ring to improve pharmacokinetic properties.
Prodrug DesignCreating an inactive or less active precursor that is converted to the active drug in the body.Synthesizing an ester derivative of this compound to enhance oral absorption.

Through these rational design approaches, it is possible to develop novel this compound analogues with significantly improved therapeutic potential.

Computational Modeling and Cheminformatics for SAR Prediction

Computational modeling and cheminformatics have become indispensable tools for predicting the structure-activity relationships (SAR) of this compound and its analogues, accelerating the drug discovery process. d-nb.infomdpi.comnih.gov These in silico methods allow researchers to build predictive models that can estimate the biological activity of novel compounds before they are synthesized, saving time and resources. scbdd.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a widely used technique in this field. mdpi.com QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built using a training set of compounds with known activities and can then be used to predict the activity of new, untested compounds. The descriptors used in QSAR models can be derived from the 2D or 3D structure of the molecules and can represent various physicochemical properties such as lipophilicity, electronic effects, and steric parameters.

Molecular docking is another powerful computational tool that is used to predict the binding mode and affinity of a ligand to its target protein. This technique involves placing the ligand in the binding site of the protein and calculating the binding energy. Molecular docking can provide valuable insights into the key interactions between the ligand and the protein, which can then be used to guide the design of more potent inhibitors.

Pharmacophore modeling is a technique that is used to identify the essential three-dimensional arrangement of functional groups that is required for biological activity. A pharmacophore model can be generated based on a set of active compounds and can then be used to screen virtual libraries of compounds to identify new potential hits.

The table below provides an overview of the computational methods used for SAR prediction of this compound analogues:

Computational Method Description Application in SAR Prediction
QSAR ModelingDevelops mathematical models to relate chemical structure to biological activity.Predicts the activity of new analogues and identifies key structural features for activity.
Molecular DockingPredicts the binding mode and affinity of a ligand to its target protein.Provides insights into ligand-protein interactions and guides the design of more potent inhibitors.
Pharmacophore ModelingIdentifies the 3D arrangement of functional groups required for biological activity.Screens virtual libraries to identify new potential hits with the desired activity.

By integrating these computational approaches, researchers can gain a deeper understanding of the SAR of this compound and its analogues, leading to the more efficient discovery and development of new therapeutic agents. frontiersin.org

Chemical Modifications and Synthetic Derivatives of Dehydroaltenuene a

Synthesis of Novel Dehydroaltenuene A Derivatives

The total synthesis of this compound has been successfully accomplished, paving the way for the preparation of its derivatives. mdpi.comnih.gov Synthetic efforts have not only confirmed the structure of the natural product but also provided a platform for generating analogues that are not accessible through isolation from natural sources. datapdf.combeilstein-journals.org A key strategy in generating derivatives has been through multi-component coupling reactions, such as those involving arynes, which allow for the construction of the core dibenzo-α-pyrone skeleton with various substituents. academictree.orgbeilstein-journals.orgresearchgate.net

Derivatization Strategies (e.g., Alkylation, Esterification)

Standard organic chemistry transformations can be applied to the this compound scaffold to produce a variety of derivatives. The phenolic hydroxyl groups present in the molecule are prime targets for such modifications.

Alkylation: The hydroxyl groups can be converted to ether functionalities through alkylation reactions. This process typically involves treating this compound with an alkyl halide in the presence of a base. This modification can alter the compound's polarity and its ability to act as a hydrogen bond donor, which may influence its interaction with biological targets. While specific examples for this compound are not extensively documented in readily available literature, this is a common strategy for modifying phenolic natural products. researchgate.net

Esterification: The phenolic hydroxyls can also be transformed into esters by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Esterification can serve to create prodrugs, which may have improved bioavailability and are later hydrolyzed in the body to release the active parent compound. A one-pot synthesis method for dehydroalanine (B155165) esters, involving a cesium carbonate-mediated simultaneous esterification and elimination process, highlights a potential route for such modifications. nih.gov

Incorporation of Dehydroamino Acid Residues

Dehydroamino acids are non-proteinogenic amino acids characterized by a carbon-carbon double bond. wikipedia.org They are found in a number of natural products and are known to be reactive moieties that can participate in various chemical reactions, including Michael additions. nih.gov The incorporation of dehydroamino acid residues into other molecular scaffolds is a strategy to create hybrid molecules with novel biological activities.

Evaluation of Biological Activities of this compound Derivatives

The primary motivation for synthesizing derivatives of this compound is to explore their biological activities and identify compounds with potential therapeutic applications. The evaluation of these synthetic analogues typically involves a battery of in vitro assays to determine their efficacy against various biological targets.

Research on derivatives of related dibenzo-α-pyrones and other natural products provides a framework for the types of biological activities that are commonly assessed. nih.govresearchgate.net These often include:

Antimicrobial Activity: Derivatives are tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). For example, synthetic analogues of the peptide aurein (B1252700) 1.2 containing non-proteinogenic amino acids showed promising antimicrobial activity against E. coli and B. subtilis. mdpi.com Similarly, teixobactin (B611279) analogues have demonstrated potent antibacterial activity. rsc.org

Cytotoxic Activity: The potential of the derivatives to inhibit the growth of cancer cell lines is a major focus of investigation. The half-maximal inhibitory concentration (IC50) is determined for various cancer cell lines to assess the compound's potency. For instance, synthetic analogues of Δ(12)-prostaglandin J3 exhibited nanomolar potencies against certain cancer cell lines. researchgate.net

Enzyme Inhibition: Many natural products and their derivatives act by inhibiting specific enzymes. For example, derivatives of dehydroaltenusin (B1670195) have been studied as potential DNA polymerase inhibitors. researchgate.net Other dibenzo-α-pyrones have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov

The following table summarizes representative biological activities evaluated for synthetic analogues of various natural products, which can be considered indicative of the types of evaluations performed for this compound derivatives.

Derivative ClassBiological Activity AssessedExample Finding
Adamantane AnaloguesAntiviral (Influenza A)Glycyl-rimantadine showed high antiviral activity with low cytotoxicity. mdpi.com
Aurein 1.2 AnaloguesAnticancer, AntimicrobialReplacement of lysine (B10760008) with ornithine or dab led to improved anticancer and antibacterial activity. mdpi.com
Δ(12)-Prostaglandin J3 AnaloguesCytotoxicity (Cancer)Several analogues demonstrated nanomolar potencies against various cancer cell lines. researchgate.net
Teixobactin AnaloguesAntibacterial (MRSA, VRE)Synthetic analogues showed identical or highly potent activity compared to the natural product. rsc.org

Comparison of Natural Versus Synthetic this compound and Analogues

A critical aspect of the research on this compound and its derivatives is the comparison between the natural product and its synthetic counterparts. This comparison serves several purposes, including the validation of synthetic routes and the exploration of structure-activity relationships.

The total synthesis of a natural product allows for the unambiguous confirmation of its chemical structure. beilstein-journals.org By comparing the spectroscopic data (e.g., NMR, mass spectrometry) and optical properties of the synthetic compound with those of the natural isolate, chemists can verify that the proposed structure is correct. datapdf.com

In many cases, the biological activity of the synthetic natural product is identical to that of the isolated compound, confirming that the activity is intrinsic to that specific chemical entity. However, the synthesis of analogues allows for systematic modifications to the core structure, which can lead to derivatives with improved properties. patsnap.com For example:

Enhanced Potency: Synthetic analogues may exhibit greater biological activity than the parent natural product. mdpi.com

Improved Stability: Modifications such as the incorporation of non-natural amino acids or N-alkylation can increase the metabolic stability of peptide-based derivatives, leading to a longer half-life in biological systems. nih.gov

Reduced Toxicity: Chemical modifications can sometimes reduce the cytotoxicity of a compound while retaining its desired biological activity. mdpi.com

Altered Specificity: Synthetic analogues may show a different spectrum of activity or interact with different biological targets compared to the natural product.

The comparison of natural and synthetic compounds is therefore a cornerstone of drug discovery and development, enabling the optimization of lead compounds from nature to create more effective and safer therapeutic agents. patsnap.com

Advanced Analytical Methodologies for Dehydroaltenuene a Research

Chromatographic Techniques for Research Samples

Chromatography is a cornerstone in the analysis of dehydroaltenuene A, enabling the separation of this compound from complex matrices. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental for isolating and purifying phytoconstituents from medicinal plants and other biological sources. iipseries.org

LC-MS/MS for Metabolite Profiling and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a powerful tool for the analysis of this compound. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

Metabolite Profiling: In metabolomics studies, LC-MS/MS is instrumental in creating a comprehensive profile of metabolites, including this compound and its derivatives, within a biological sample. mpg.deanalis.com.my This approach allows researchers to observe changes in the metabolome in response to various stimuli or conditions. mpg.de For instance, a targeted LC-MS/MS approach can be established for the high-quality analysis of a predefined subset of metabolites with known chemical structures. mpg.de The use of multiple reaction monitoring (MRM) enhances the reliability of metabolite identification. mpg.de

Quantification: LC-MS/MS is also a preferred method for the precise quantification of small molecules like this compound. nih.gov The development of a simple and fast LC-MS/MS method allows for the quantification of various compounds in small sample volumes. nih.gov For example, a method for quantifying 20 proteinogenic L-amino acids was developed using a 13-minute chromatographic separation. nih.gov This highlights the potential for developing similar rapid and sensitive methods for this compound. The use of an internal standard, such as d(5)-phenylalanine, can achieve low limits of detection, often in the micromolar range. nih.gov

ParameterTypical Value/MethodSource
Separation Column Intrada Amino Acid column nih.gov
Mobile Phase Gradient elution with aqueous ammonium (B1175870) formate (B1220265) and an organic phase nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) in positive ion mode nih.gov
Quantification Use of stable-isotope labeled internal standards nih.gov
Analysis Time As short as 6-13 minutes nih.govnih.gov
Sensitivity Limits of detection in the 0.1-3.0 μM range nih.gov

GC-MS for Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for the analysis of volatile compounds or those that can be made volatile through derivatization.

Derivatization: Due to the typically non-volatile nature of mycotoxins like this compound, a derivatization step is often required before GC-MS analysis. sigmaaldrich.comsigmaaldrich.com This process chemically modifies the compound to increase its volatility. sigmaaldrich.com A common method is silylation, which replaces active hydrogens with nonpolar moieties. sigmaaldrich.comsigmaaldrich.com For example, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a reagent used to form stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Analysis: Once derivatized, the sample can be analyzed by GC-MS. This technique was used to identify this compound in the most active fraction of a fungal extract. researchgate.net GC-MS-based metabolomics has been successfully employed to study the metabolic profiles of various organisms, identifying numerous metabolites. mdpi.com However, it is important to be aware of potential artifacts that can arise during derivatization and analysis. nih.gov For instance, the analysis of mimosine, an amino acid, can lead to the formation of a dehydroalanine (B155165) derivative, which could be misinterpreted if not carefully validated. nih.gov

Derivatization ReagentDerivative FormedKey ConsiderationsSource
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)tert-butyl dimethylsilyl (TBDMS)Derivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com
Pentafluoropropionic anhydride (B1165640) (PFPA)Pentafluoropropionyl (PFP) derivativesHighly reactive and non-selective, reacting with multiple functional groups. mdpi.com
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS)Derivatives can be sensitive to moisture. sigmaaldrich.com

Spectrophotometric Quantification Methods in Research Settings

Spectrophotometric assays offer a rapid and convenient means of quantifying compounds in solution. nih.gov These methods are based on the principle that molecules absorb light at specific wavelengths.

For compounds containing specific functional groups, colorimetric assays can be developed. For example, the o-phthalaldehyde (B127526) (OPA) assay is used to measure primary amines, reacting within minutes at room temperature to produce a measurable color change. nih.gov While a specific spectrophotometric assay for this compound is not widely documented in the provided search results, the principles of these assays could be adapted. The development of such a method would require identifying a chromogenic reaction specific to a functional group in the this compound molecule. For instance, a continuous spectrophotometric assay was developed for peptidylarginine deiminase activity by coupling the release of ammonia (B1221849) to an enzymatic reaction that results in a change in NADH absorbance at 340 nm. nih.gov

Quality Control and Purity Assessment for Research Batches

Ensuring the purity of research-grade this compound is critical for the validity and reproducibility of experimental results. Impurities can arise from the synthesis process or degradation during storage. mdpi.com

Purity Determination: High-performance liquid chromatography (HPLC) is a universally used method for determining the purity of chemical compounds. polypeptide.com A well-developed chromatographic method should be able to separate the main compound from potential impurities, such as by-products of synthesis or degradation products. polypeptide.com For peptides, a typical purity specification for a first GMP (Good Manufacturing Practice) lot is greater than 97%, with no single impurity greater than 1%. polypeptide.com Similar standards would be applicable to research batches of this compound.

Impurity Identification: The combination of UHPLC with high-resolution mass spectrometry is a powerful approach for identifying impurities. mdpi.com This method provides information on both the relative quantity of the main compound and the structural identity of any detected impurities. mdpi.com Common impurities in peptide synthesis, which may have parallels in mycotoxin production, include deletions, deamidations, and oxidations. mdpi.com

Quality Assessment: Regulatory bodies and quality assurance processes provide frameworks for the quality assessment of pharmaceutical compounds, which can be adapted for research chemicals. fda.gov This includes defining specifications for purity and identifying critical manufacturing steps that need to be controlled. efpia.eu

Development of Immunoassays for Research Applications

Immunoassays are highly specific and sensitive methods that utilize the binding affinity between an antibody and its target antigen. While the direct application of immunoassays for this compound is not detailed in the provided search results, the principles of their development are well-established for other molecules and could be applied.

Principle of Development: The development of an immunoassay involves producing antibodies that specifically recognize the target molecule. nih.gov This can be achieved by using the full molecule or, in some cases, a specific peptide epitope of a larger protein. mdpi.com For a small molecule like this compound, it would likely need to be conjugated to a larger carrier protein to elicit an immune response and produce specific antibodies.

Assay Formats: Once specific antibodies are available, various immunoassay formats can be developed, such as competitive inhibition assays. mdpi.com In this format, the sample containing the target analyte competes with a labeled version of the analyte for binding to a limited number of antibody sites. mdpi.com The signal is inversely proportional to the concentration of the analyte in the sample. Such assays can be highly sensitive, with IC50 values in the microgram per milliliter range or lower. mdpi.com The development of such an immunoassay for this compound would provide a valuable tool for rapid and high-throughput screening in research settings.

Ecological Roles and Environmental Interactions of Dehydroaltenuene a

Role in Microbial Community Ecology

The primary ecological role of Dehydroaltenuene A in microbial communities appears to be rooted in its antimicrobial properties. Secondary metabolites like this compound are often produced by fungi to gain a competitive advantage in their environment by inhibiting the growth of other microorganisms.

Research has shown that this compound exhibits antibiotic activity, particularly against Gram-positive bacteria. nih.gov In laboratory tests, it has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov This antibacterial action suggests that in its natural habitat, this compound may help the producing fungus to outcompete susceptible bacterial populations for resources and space. By creating a zone of inhibition around itself, the fungus can better establish and maintain its niche. The production of such compounds is a key factor in shaping the structure and dynamics of microbial communities in soil and on plant surfaces. mdpi.com

Table 1: Documented Antimicrobial Activity of this compound
Target OrganismType of OrganismObserved EffectReference
Staphylococcus aureusGram-positive bacteriumInhibition of growth nih.gov
Bacillus subtilisGram-positive bacteriumInhibition of growth nih.gov
Escherichia coliGram-negative bacteriumNo significant activity observed nih.gov

Interactions with Host Organisms and Symbiotic Relationships

This compound's interactions with host organisms, particularly plants, are primarily antagonistic. It is recognized as a phytotoxin, a compound that is poisonous to plants. beilstein-journals.org This phytotoxicity is a key element in the pathogenic relationship between the producing fungus, such as species from the genus Alternaria, and their plant hosts.

When produced by a fungus infecting a plant, this compound can contribute to the development of disease symptoms. For instance, it has been observed to induce chlorosis, a condition characterized by the yellowing of leaf tissue due to a lack of chlorophyll (B73375), when injected into tobacco leaves. beilstein-journals.org This damage to the host plant tissue facilitates the fungus's invasion and nutrient acquisition. Therefore, in the context of symbiosis, which describes close and long-term interactions between different biological species, the role of this compound falls within a parasitic or pathogenic framework, where the fungus benefits at the expense of its host. nih.gov There is currently no evidence to suggest its involvement in mutualistic relationships.

Environmental Distribution and Persistence

This compound has been isolated from several fungal sources, indicating its distribution across different environments. It was first identified in an unidentified freshwater fungus and later from the plant pathogenic fungus Alternaria brassicae. nih.govbeilstein-journals.org Its isolation has also been reported from marine-derived fungi, highlighting its presence in both terrestrial and aquatic ecosystems. uni-greifswald.de

The fungi that produce this compound, particularly those of the Alternaria genus, are ubiquitous. beilstein-journals.org They are commonly found as saprophytes in soil, on decaying organic matter, and as pathogens on a wide variety of plants. beilstein-journals.org Consequently, this compound is likely present in environments where these fungi thrive, including agricultural soils, infested plant tissues, and stored food and feed products. beilstein-journals.org The persistence of dibenzo-α-pyrone mycotoxins in the environment can vary, but their presence in soil and on materials like textiles and wallpaper suggests a degree of stability. beilstein-journals.org

Table 2: Known Fungal Sources of this compound
Fungal SourceHabitat/EnvironmentReference
Unidentified freshwater fungusFreshwater aquatic nih.govbeilstein-journals.org
Alternaria brassicaeTerrestrial (plant pathogen) beilstein-journals.org
Marine derived fungus isolate CRIF2Marine uni-greifswald.de

Future Research Directions and Emerging Avenues

Exploration of Unexplored Biological Targets and Pathways

While the antimicrobial and phytotoxic properties of Dehydroaltenuene A and related dibenzo-α-pyrones are recognized, a comprehensive understanding of their molecular mechanisms remains largely uncharted. uni-greifswald.deknowthecause.com Future research should prioritize the identification of specific cellular and molecular targets. Investigating its interactions with key enzymes, receptors, and signaling pathways could reveal novel therapeutic applications. For instance, exploring its potential as an enzyme inhibitor, beyond its known effects, could uncover new leads for drug development. researchgate.netresearchgate.net Furthermore, its role in complex biological processes such as neuroinflammation warrants deeper investigation, as suggested by studies on similar compounds from Alternaria species. researchgate.net

Development of Novel Synthetic Strategies for Complex Analogues

The total synthesis of this compound has been accomplished, providing a foundation for creating structurally diverse analogues. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Future synthetic efforts should focus on developing more efficient and versatile strategies to generate a library of complex analogues. This would enable a systematic exploration of structure-activity relationships (SAR). By modifying the core dibenzo-α-pyrone skeleton and its substituents, it may be possible to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net The development of novel catalytic methods, such as palladium-catalyzed C-H activation/carbonylation, could offer streamlined routes to these complex molecules. researchgate.net

Integration of Omics Technologies in Biosynthesis Research

The biosynthesis of dibenzo-α-pyrones like this compound occurs via the polyketide pathway. mdpi.commdpi.com The integration of "omics" technologies, such as genomics, transcriptomics, and metabolomics, holds immense potential for elucidating and engineering this pathway. uni-greifswald.de Genome mining can identify the polyketide synthase (PKS) gene clusters responsible for its production. researchgate.net Transcriptomic analysis can reveal the regulatory networks governing gene expression during biosynthesis. Metabolomics, a powerful tool for analyzing the complete set of metabolites, can provide a detailed snapshot of the metabolic flux and help identify pathway intermediates. uni-greifswald.de This integrated approach will not only deepen our understanding of its natural production but also pave the way for enhanced biotechnological production.

Chemoinformatics and In Silico Screening for New Applications

Chemoinformatics and in silico screening methods offer a rapid and cost-effective approach to exploring the potential applications of this compound and its virtual analogues. Molecular docking studies, as demonstrated with other dibenzo-α-pyrones, can predict binding affinities and interaction modes with various biological targets, such as α-glucosidase. researchgate.netmdpi.com These computational tools can be used to screen large virtual libraries of this compound derivatives against a wide range of protein targets associated with different diseases. This can help prioritize the synthesis of compounds with the highest predicted activity, thereby accelerating the discovery of new therapeutic applications. researchgate.net

Sustainable Production Methods for this compound

Current production of this compound relies on fungal fermentation, which can be optimized for improved yields and sustainability. Future research should focus on developing green and sustainable production methods. This includes optimizing fermentation conditions such as media composition, pH, and temperature to maximize product titers. acs.org Exploring solid-state fermentation, which mimics the natural growth conditions of the producing fungi, could also be a viable strategy. Furthermore, the development of efficient extraction and purification protocols that minimize the use of hazardous solvents is crucial for environmentally friendly production.

Biotechnological Approaches for Enhanced Production and Diversity

Biotechnological approaches offer significant promise for the overproduction of this compound and the generation of novel analogues. Heterologous expression of the identified biosynthetic gene cluster in a well-characterized host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, could lead to significantly higher yields and facilitate pathway engineering. researchgate.net Metabolic engineering techniques can be employed to manipulate the biosynthetic pathway, for instance, by overexpressing key enzymes or blocking competing pathways, to increase the flux towards this compound. researchgate.net Furthermore, techniques like gene mutation and pathway shuffling can be used to create novel dibenzo-α-pyrone structures with potentially improved or new biological activities. researchgate.net

Q & A

Basic Research Questions

Q. What are the current methodologies for synthesizing Dehydroaltenuene A in laboratory settings?

  • Methodological Answer : this compound is synthesized via multi-step organic reactions, often involving cascade reactions to optimize atom economy and efficiency. For example, a four-component cascade reaction (condensation, cyclization, oxidation) has been employed to construct its polyketide backbone . Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., dichloromethane for stability), and catalysts (e.g., Lewis acids for regioselectivity).
  • Table 1 : Synthesis Methods Comparison

StepReaction TypeCatalyst/SolventYield (%)Reference
1CondensationEt₃N/CH₂Cl₂75
2CyclizationBF₃·OEt₂68
3OxidationMnO₂/MeOH82

Q. Which analytical techniques are most effective for detecting and quantifying this compound in complex matrices?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) with UV detection are widely used. LC-MS offers superior sensitivity (LOD: 0.1 ng/mL) and specificity for distinguishing this compound from structurally similar metabolites . Matrix effects in fungal extracts can be mitigated using isotope-labeled internal standards (e.g., ¹³C-labeled analogs) .
  • Table 2 : Analytical Performance Metrics

TechniqueLOD (ng/mL)LOQ (ng/mL)Recovery (%)Matrix Compatibility
LC-MS0.10.592–98Fungal cultures
HPLC-UV5.015.085–90Purified extracts

Q. What is the known biosynthetic pathway of this compound in fungal species?

  • Methodological Answer : The pathway involves polyketide synthases (PKS) and tailoring enzymes (e.g., oxidoreductases). Gene cluster analysis in Alternaria spp. reveals a modular PKS system producing the core polyketide, followed by dehydration and methylation steps . Knockout studies of PKS genes confirm their role in backbone formation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : SAR studies require systematic functional group modifications (e.g., hydroxylation, methylation) followed by in vitro bioassays (e.g., cytotoxicity, antifungal activity). Use a design-of-experiments (DoE) approach to vary substituents at positions C-3 and C-7 while controlling stereochemistry .
  • Table 3 : SAR Experimental Design

DerivativeModification SiteAssay TypeIC₅₀ (µM)Selectivity Index
DA-1C-3 OHCytotoxicity12.33.5
DA-2C-7 CH₃Antifungal8.75.2

Q. What strategies address discrepancies in reported bioactivity data of this compound across different studies?

  • Methodological Answer : Conduct systematic reviews to harmonize assay conditions (e.g., cell lines, incubation times) . Meta-analysis can resolve variability caused by differences in fungal strain sources or solvent systems. For example, dimethyl sulfoxide (DMSO) concentrations >1% may artificially inflate cytotoxicity readings .

Q. What in silico approaches are validated for predicting this compound's interaction with cellular targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and quantitative structure-activity relationship (QSAR) models are validated for target prediction. Use crystallographic data of fungal cytochrome P450 enzymes as docking templates . Validate predictions with in vitro binding assays (e.g., surface plasmon resonance).

Q. How to optimize extraction protocols for this compound from fungal cultures while minimizing degradation?

  • Methodological Answer : Use cold methanol extraction (4°C) to prevent thermal degradation. Sonication (20 kHz, 10 min) enhances cell wall disruption. Stabilize extracts with antioxidants (e.g., 0.1% ascorbic acid) and store at -80°C .
  • Table 4 : Extraction Optimization Results

MethodSolventTemperatureYield (mg/g)Degradation (%)
AMeOH4°C2.85
BEtOAc25°C1.918

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR for structural confirmation alongside LC-MS) .
  • Experimental Design : Clearly define independent (e.g., fungal strain, extraction time) and dependent variables (e.g., yield, purity) in hypothesis-driven workflows .
  • Ethical Compliance : Document de-identification protocols for genomic data linked to fungal strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.